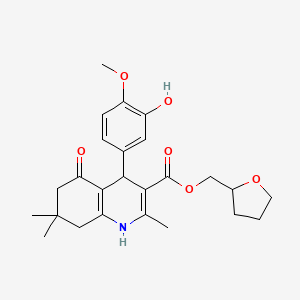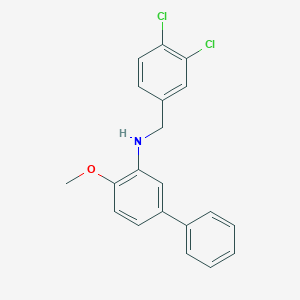![molecular formula C18H17IN2O3 B5111901 phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. PAC-1 has shown promising results in pre-clinical studies as a selective inducer of apoptosis in cancer cells.
Mecanismo De Acción
The exact mechanism of action of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptotic pathway. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. In addition to its apoptotic effects, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its simplicity in synthesis and ease of use in laboratory experiments. However, like any experimental drug, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has limitations, including the need for further pre-clinical and clinical studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate analogs with improved potency and selectivity. Another area of research is the investigation of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in human clinical trials.
Métodos De Síntesis
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by hydrogenation and deprotection steps.
Aplicaciones Científicas De Investigación
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate selectively induces apoptosis in cancer cells, while sparing normal cells. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
phenyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVYOJKDUTUKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5915076 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)

![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)